
Direct Black 38
Overview
Description
Direct Black 38, also known as C.I. This compound, is a benzidine-based azo dye. It is widely used in the textile industry for dyeing cotton, silk, and wool. The compound is known for its deep black color and excellent dyeing properties. Its chemical structure includes multiple azo groups, which are responsible for its vibrant color.
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Black 38 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminobenzenesulfonic acid, which is then coupled with 4,4’-diaminodiphenylamine. The resulting intermediate is further diazotized and coupled with 2,7-naphthalenedisulfonic acid to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The reactions are typically carried out in aqueous solutions with the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with appropriate aromatic compounds. The final product is isolated through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: Direct Black 38 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: The azo groups can be reduced to form aromatic amines, which are often toxic and carcinogenic.
Substitution: The sulfonic acid groups in this compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic conditions.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Aromatic amines such as benzidine and 4-aminobiphenyl.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Direct Black 38 is a benzidine-derived azo dye with various applications across multiple industries . NIOSH (National Institute for Occupational Safety and Health) recommends handling this compound with caution in the workplace, as if it were a human carcinogen .
Scientific Research Applications
This compound is utilized in scientific research, particularly in the study of dye degradation and toxicity .
- Degradation Studies Research has explored the degradation of this compound using catalysts like nickel hydroxide to reduce its environmental impact .
- Toxicity Assessment this compound is used in toxicity studies to understand its effects on different organisms and systems . Animal feeding tests conducted by the National Cancer Institute (NCI) on this compound, Direct Blue 6, and Direct Brown 95 revealed precancerous liver conditions in rats and liver cell degeneration in mice .
- Mutagenicity Studies this compound and the urine of hamsters given this compound have been shown to be mutagenic to Salmonella typhimurium with metabolic activation .
Environmental Concerns and Remediation
Due to its widespread use, this compound is an environmental contaminant, leading to research into effective removal methods from wastewater .
- Water Treatment Studies have explored the use of materials like DIS resin to remove this compound from wastewater, with results showing a 99% removal rate .
- Biodegradation Research has also investigated the microaerobic biodegradation of this compound by bacterial strains like Bacillus sp. KMSII-3 strain CSMB5 .
Mechanism of Action
The primary mechanism of action of Direct Black 38 involves its interaction with cellular components through its azo groups. These groups can undergo reductive cleavage to form aromatic amines, which can bind to DNA and proteins, leading to genotoxic effects. The compound’s sulfonic acid groups enhance its solubility in water, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Direct Black 38 is compared with other azo dyes such as Direct Brown 1 and Direct Blue 15. While all these compounds share the azo group, this compound is unique due to its benzidine-based structure, which contributes to its deep black color and potential carcinogenicity. Similar compounds include:
Direct Brown 1: Another benzidine-based azo dye with a brown color.
Direct Blue 15: An azo dye with a blue color, used in similar applications but with different chromophoric properties
This compound stands out due to its specific applications in the textile industry and its environmental and health impacts, making it a compound of significant interest in various fields of research.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of Direct Black 38 in biological systems, and how do they influence its toxicity profile?
- Methodological Answer : this compound undergoes reductive cleavage by intestinal microbiota to form benzidine and 4-aminobiphenyl, which are carcinogenic. Researchers should use in vitro models like semicontinuous culture systems simulating the human large intestine to study these pathways. Gas chromatography-mass spectrometry (GC-MS) is critical for identifying metabolites such as monoacetylbenzidine and acetylaminobiphenyl . Experimental design should include longitudinal sampling (e.g., over 7 days) to track metabolite dynamics, as benzidine peaks within 24 hours (39.1% conversion) but declines as acetylated derivatives dominate .
Q. How should researchers design experiments to assess the carcinogenic potential of this compound metabolites?
- Methodological Answer : Utilize tiered testing frameworks:
- Phase 1 : In vitro mutagenicity assays (e.g., Ames test) to screen benzidine derivatives.
- Phase 2 : In vivo rodent models to evaluate bladder carcinogenicity, with dose-response studies to establish thresholds.
- Phase 3 : Human cell-line models (e.g., hepatic or urothelial cells) to assess metabolic activation pathways. Ensure protocols adhere to ethical guidelines for animal use and transparently report negative or contradictory results (e.g., discrepancies between in vitro and in vivo outcomes) .
Advanced Research Questions
Q. What methodological challenges arise when reconciling in vitro and in vivo data on the metabolic activation of this compound, and how can these be addressed?
- Methodological Answer : Key challenges include:
- Interspecies variability : Human intestinal microbiota differ from rodent models in azo-reductase activity. Use gnotobiotic mice colonized with human microbiota to improve translatability .
- Metabolite stability : Acetylated metabolites (e.g., acetylaminobiphenyl) exhibit higher lipophilicity, altering tissue distribution. Employ pharmacokinetic modeling to quantify bioaccumulation risks .
- Data contradictions : Use meta-analysis frameworks to synthesize heterogeneous datasets, applying sensitivity analysis to identify confounding variables (e.g., fecal donor variability in in vitro systems) .
Q. How can researchers optimize experimental models to account for interspecies variability in the metabolism of this compound?
- Methodological Answer :
- Step 1 : Conduct comparative metabolism studies using microbiota from humans, rodents, and other species. Measure volatile fatty acid production and gas kinetics to validate microbial activity .
- Step 2 : Integrate multi-omics approaches (metagenomics, metabolomics) to identify species-specific enzymes (e.g., azoreductases) responsible for differential metabolite profiles.
- Step 3 : Validate findings using organ-on-chip systems that simulate host-microbe interactions, ensuring physiological relevance .
Q. What statistical and analytical frameworks are most effective for resolving contradictions in metabolic pathway data for this compound?
- Methodological Answer :
- Bayesian networks : Model probabilistic relationships between variables (e.g., microbial diversity vs. metabolite yield) to identify causal drivers of variability .
- Principal component analysis (PCA) : Reduce dimensionality in metabolomics datasets to isolate critical factors (e.g., acetylated vs. deaminated metabolites).
- Robustness testing : Apply bootstrapping or Monte Carlo simulations to assess the reliability of small-sample studies, common in microbiota research .
Q. Key Methodological Considerations
- Ethical reporting : Disclose unreported data that could challenge conclusions (e.g., non-detected metabolites) .
- Replicability : Document microbiota sourcing, culture conditions, and analytical parameters in detail to enable replication .
- Interdisciplinary collaboration : Combine toxicology, microbiology, and computational modeling to address complex mechanisms .
Properties
CAS No. |
1937-37-7 |
---|---|
Molecular Formula |
C34H27N9NaO7S2 |
Molecular Weight |
760.8 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O7S2.Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50); |
InChI Key |
OTVSHPVJJJTKNO-UHFFFAOYSA-N |
impurities |
The benzidine content of six US-produced samples of Direct Black 38 ranged from 2-20 mg/kg...In another study, the benzidine content of a Direct Black 38 sample was found to be <0.1 mg/kg, but 150 mg/kg 4-aminobiphenyl and 9200 mg/kg 2,4-diaminoazobenzene (the hydrochloride of which is chrysoidine, were present. |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na] |
Appearance |
Solid powder |
boiling_point |
Decomposes (NTP, 1992) |
Color/Form |
Grey-black powde |
melting_point |
Decomposes (NTP, 1992) |
Key on ui other cas no. |
1937-37-7 22244-14-0 |
physical_description |
C.i. direct black 38 appears as gray-black microcrystals or black powder. (NTP, 1992) |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
1 to 5 mg/mL at 68° F (NTP, 1992) Soluble in water; moderately soluble in ethanol and ethylene glycol monoethyl ether; insoluble in other organic solvents. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-1-naphthalenyl)azo)-, monosodium salt 4-amino-3-((4'-((2,4-diaminophenyl)azo)-4- biphenylyl)azo)-5-hydroxy-6-(phenylazo)-2,7- naphthalenedisulfonic acid, disodium salt chlorazol black E direct black 3 direct black 38 direct deep black extra |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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